(2,2,2-Trifluoroethyl)hydrazine dihydrochloride
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Overview
Description
(2,2,2-Trifluoroethyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C2H7Cl2F3N2 and a molecular weight of 186.99 g/mol . This compound is known for its unique properties due to the presence of trifluoromethyl and hydrazine groups, making it a valuable reagent in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trifluoroethyl)hydrazine dihydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
CF3CH2NH2+NH2NH2⋅H2O+2HCl→CF3CH2NHNH2⋅2HCl+H2O
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2,2,2-Trifluoroethyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield trifluoroacetaldehyde derivatives, while substitution reactions can produce a wide range of functionalized hydrazine compounds .
Scientific Research Applications
(2,2,2-Trifluoroethyl)hydrazine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing various fluorinated compounds and hydrazine derivatives.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of (2,2,2-Trifluoroethyl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the hydrazine moiety can form stable complexes with metal ions and other reactive species. These interactions can lead to the inhibition of enzyme activity or the modulation of protein functions .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar trifluoromethyl group but different functional properties.
Thiophene Derivatives: Compounds with sulfur-containing heterocycles that exhibit different reactivity and applications
Uniqueness
(2,2,2-Trifluoroethyl)hydrazine dihydrochloride is unique due to its combination of trifluoromethyl and hydrazine groups, which impart distinct chemical and biological properties. This makes it a versatile reagent in various fields of research and industry .
Properties
Molecular Formula |
C2H7Cl2F3N2 |
---|---|
Molecular Weight |
186.99 g/mol |
IUPAC Name |
2,2,2-trifluoroethylhydrazine;dihydrochloride |
InChI |
InChI=1S/C2H5F3N2.2ClH/c3-2(4,5)1-7-6;;/h7H,1,6H2;2*1H |
InChI Key |
BFBPEAUWLAFSEH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)NN.Cl.Cl |
Origin of Product |
United States |
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